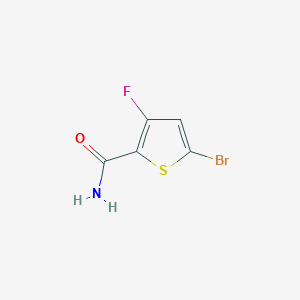

5-Bromo-3-fluorothiophene-2-carboxamide

Description

5-Bromo-3-fluorothiophene-2-carboxamide is a halogenated thiophene derivative featuring a bromine atom at the 5-position, a fluorine atom at the 3-position, and a carboxamide group at the 2-position of the thiophene ring. This compound is of interest in medicinal and materials chemistry due to the electronic effects imparted by the halogen substituents and the hydrogen-bonding capability of the carboxamide group.

Properties

Molecular Formula |

C5H3BrFNOS |

|---|---|

Molecular Weight |

224.05 g/mol |

IUPAC Name |

5-bromo-3-fluorothiophene-2-carboxamide |

InChI |

InChI=1S/C5H3BrFNOS/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H2,8,9) |

InChI Key |

QRGMOXPXHJBQRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1F)C(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluorothiophene-2-carboxamide typically involves the bromination and fluorination of thiophene derivatives. One common method is the lithiation of thiophene followed by bromination and fluorination. For example, 2-bromo-3-hexyl-4-fluorothiophene can be synthesized by lithiation with n-BuLi, followed by bromination .

Industrial Production Methods

Industrial production methods for 5-Bromo-3-fluorothiophene-2-carboxamide may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluorothiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in Suzuki–Miyaura and Stille coupling reactions to form complex molecules.

Common Reagents and Conditions

Lithiation Reagents: n-BuLi for lithiation reactions.

Bromination Reagents: Bromine or N-bromosuccinimide (NBS).

Fluorination Reagents: Selectfluor or other fluorinating agents.

Coupling Reagents: Palladium catalysts for Suzuki–Miyaura and Stille couplings.

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications in material science and medicinal chemistry.

Scientific Research Applications

5-Bromo-3-fluorothiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit voltage-gated sodium channels, which can be useful in the development of anesthetics and anti-inflammatory drugs .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Electronic and Reactivity Profiles

- Electron-Withdrawing vs. Donating Groups: The fluoro substituent in 5-Bromo-3-fluorothiophene-2-carboxamide is strongly electron-withdrawing, directing electrophilic substitution to the 4-position of the thiophene ring. In contrast, the amino group in Methyl 3-amino-5-bromothiophene-2-carboxylate is electron-donating, increasing ring reactivity toward electrophiles at the 2- and 5-positions . The nitro group in 5-Bromo-2-nitrothiophene-3-carboxamide further deactivates the ring, reducing susceptibility to oxidation compared to the fluoro analog .

- Functional Group Effects: Carboxamide vs. Sulfonamide: The carboxamide group in the target compound participates in hydrogen bonding, enhancing solubility in polar solvents. Sulfonamide analogs (e.g., 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide) exhibit stronger acidity (pKa ~10) due to the sulfonyl group, making them suitable for protease inhibition . Methyl Ester (Methyl 3-amino-5-bromothiophene-2-carboxylate): The ester group increases lipophilicity, favoring membrane permeability in drug design, but requires hydrolysis for activation .

Halogen Substituent Impacts

- Bromine : Present in all compared compounds, bromine enhances molecular weight and may contribute to halogen bonding in protein-ligand interactions.

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity lead to stronger dipole interactions, whereas chlorine’s larger size increases steric hindrance and lipophilicity. For example, 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide’s chloro substituent improves metabolic stability compared to fluoro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.